molecular formula C16H36BrN B574231 Hexyldimethyloctylammonium Bromide CAS No. 187731-26-6

Hexyldimethyloctylammonium Bromide

Cat. No.: B574231
CAS No.: 187731-26-6
M. Wt: 322.37 g/mol
InChI Key: KIEOLZRKTOBVMX-UHFFFAOYSA-M
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Description

Hexyldimethyloctylammonium Bromide (HDOAB; CAS 187731-26-6, molecular formula C₁₆H₃₆BrN) is an asymmetric dialkyldimethylammonium bromide surfactant characterized by a hexyl (C₆H₁₃) and an octyl (C₈H₁₇) chain attached to a central quaternary ammonium group . Its structural asymmetry distinguishes it from symmetric quaternary ammonium compounds like cetyltrimethylammonium bromide (CTAB). HDOAB exhibits unique aggregation behavior, forming micelles and host-guest complexes with cyclodextrins (α-CD), which are critical in supramolecular chemistry and drug delivery systems .

Properties

IUPAC Name

hexyl-dimethyl-octylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.BrH/c1-5-7-9-11-12-14-16-17(3,4)15-13-10-8-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEOLZRKTOBVMX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659924
Record name N-Hexyl-N,N-dimethyloctan-1-aminium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187731-26-6
Record name N-Hexyl-N,N-dimethyloctan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyldimethyloctylammonium Bromide
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Preparation Methods

Hexyldimethyloctylammonium Bromide can be synthesized through a quaternization reaction. This involves the reaction of hexylamine with dimethyloctylamine in the presence of a brominating agent such as hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Hexyldimethyloctylammonium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles like hydroxide ions, and reactions are often carried out in aqueous or organic solvents under mild to moderate temperatures.

    Major Products: The major products depend on the specific reaction conditions and reagents used. .

Scientific Research Applications

Hexyldimethyloctylammonium Bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hexyldimethyloctylammonium Bromide primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, forming micelles. This property is utilized in various applications, from cleaning agents to drug delivery systems. The molecular targets include cell membranes and other lipid structures, where it can disrupt or stabilize the membrane integrity .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 322.37 g/mol.
  • Structure : Asymmetric dual alkyl chains (C₆ and C₈) with a dimethylammonium head group.
  • Applications: Surfactant in colloidal systems, host-guest complexation studies, and nanotechnology .

Structural Comparison

Table 1: Structural Features of Quaternary Ammonium Bromides
Compound Structure Type Alkyl Chains Molecular Formula Key Features
HDOAB Asymmetric dialkyl Hexyl (C₆) + Octyl (C₈) C₁₆H₃₆BrN Dual-chain asymmetry
CTAB (Cetyltrimethylammonium Bromide) Symmetric monoalkyl Cetyl (C₁₆) C₁₉H₄₂BrN Single long chain; widely used in nanoparticle synthesis
Tetrabutylammonium Tribromide Symmetric tetraalkyl Four butyl (C₄) groups C₁₆H₃₆Br₃N Bromide-rich; used as a brominating agent
2-Methacryloyloxyethylhexadecyldimethylammonium Bromide Polymerizable monoalkyl Hexadecyl (C₁₆) + methacrylate group C₂₇H₅₃BrNO₂ Functionalized for polymerization

Physicochemical Properties

Table 2: Aggregation and Host-Guest Behavior
Compound Critical Micelle Concentration (CMC)* Host-Guest Complexation Aggregation Behavior
HDOAB Not reported 1:1 and 1:2 with α-CD Concentration-dependent vesicles/micelles
CTAB ~1 mM (aqueous) 1:1 with β-CD Spherical micelles
Tetrabutylammonium Tribromide N/A N/A Ionic liquid-like behavior

Key Insight : HDOAB forms both 1:1 (hexyl-in or octyl-in) and 1:2 complexes with α-CD due to its dual-chain design, enabling tunable supramolecular assemblies . CTAB, with a single chain, forms simpler 1:1 complexes with cyclodextrins.

Toxicity and Environmental Impact

Table 3: Hazard Classification and Environmental Risks
Compound GHS Classification Aquatic Toxicity Regulatory Status
HDOAB Not fully classified Limited data No EPA restrictions reported
CTAB GHS Category 1 (Aquatic) Toxic to aquatic life Regulated under CERCLA, EPCRA
Methyl Bromide GHS Category 2 (Acute Tox.) Ozone-depleting Banned under Montreal Protocol

Key Insight : While CTAB is explicitly classified as hazardous to aquatic environments, HDOAB’s ecological impact remains understudied. Further research is needed to assess its persistence and bioaccumulation .

Biological Activity

Hexyldimethyloctylammonium bromide (HDMOAB) is a quaternary ammonium compound known for its surfactant properties and potential applications in various fields, including biochemistry and materials science. This article delves into its biological activity, focusing on its mechanisms of action, effects on microbial life, and relevant case studies.

  • Chemical Formula : C14_{14}H30_{30}BrN
  • Molecular Weight : 288.3 g/mol
  • Structure : Consists of a long hydrophobic hydrocarbon chain and a positively charged ammonium group, which contributes to its surfactant properties.

This compound exhibits biological activity primarily through its surfactant properties, which allow it to interact with biological membranes. The positively charged ammonium group can bind to negatively charged components of microbial cell membranes, leading to:

  • Membrane Disruption : This disrupts the integrity of microbial membranes, causing leakage of cellular contents and ultimately cell death.
  • Cytotoxicity : HDMOAB has shown cytotoxic effects on various cell lines, indicating its potential as an antimicrobial agent.

Antimicrobial Activity

Research has demonstrated that HDMOAB possesses significant antimicrobial properties against a range of pathogens:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Fungi : Exhibits antifungal activity, making it useful in formulations aimed at preventing fungal infections.

Table 1: Antimicrobial Efficacy of HDMOAB

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Concentration-Dependent Behavior

A study highlighted the concentration-dependent aggregation behavior of HDMOAB. At specific concentrations (34–100 mM), the compound forms large aggregates detectable by light scattering techniques. This behavior is crucial for understanding its efficacy as a surfactant in biological applications .

Case Study 1: Antimicrobial Surface Coatings

In a study investigating antimicrobial coatings for medical devices, HDMOAB was incorporated into polymer matrices. The results indicated that surfaces treated with HDMOAB significantly reduced bacterial colonization compared to untreated controls. This suggests its potential for use in preventing hospital-acquired infections.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of HDMOAB. The findings revealed that while HDMOAB exhibited cytotoxic effects at high concentrations, lower concentrations were well-tolerated by human cells. This highlights the need for careful dosage considerations in therapeutic applications.

Research Findings

Recent research has focused on the aggregation behavior and biocompatibility of HDMOAB:

  • Aggregation Studies : Demonstrated that HDMOAB forms micelles at concentrations above its critical micelle concentration (CMC), which is essential for its function as a surfactant .
  • Biocompatibility Tests : Showed that while HDMOAB is effective against pathogens, its impact on human cells requires further investigation to ensure safety in biomedical applications .

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